Monoamine Oxidase B (MAO-B) Inhibition: Differential Selectivity Profile Compared to Class-Leading Quinoxaline Derivatives
8-Chloroquinoxaline-6-carbonitrile exhibits a distinct MAO-B/MAO-A selectivity profile that diverges from optimized quinoxaline-based inhibitors. While the compound demonstrates moderate MAO-B inhibitory activity (IC₅₀ = 17,000 nM), its markedly weaker MAO-A inhibition (IC₅₀ > 100,000 nM) yields a selectivity index (MAO-A/MAO-B) of >5.9 [1]. In contrast, recent high-potency quinoxaline derivatives such as compound 11 (IC₅₀ MAO-B = 0.488 nM) achieve superior potency but often with reduced selectivity (SI = 1.55) due to concurrent MAO-A engagement [2]. This divergence highlights that 8-chloroquinoxaline-6-carbonitrile occupies a unique position in the structure-activity landscape, offering a cleaner MAO-B preferential profile at the expense of absolute potency—a trade-off that may be advantageous for applications requiring minimized off-target MAO-A inhibition.
| Evidence Dimension | MAO-B enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 17,000 nM; MAO-A IC₅₀ > 100,000 nM |
| Comparator Or Baseline | Optimized quinoxaline derivative 11: MAO-B IC₅₀ = 0.488 nM; MAO-A IC₅₀ = 0.763 nM |
| Quantified Difference | Potency: 34,800-fold lower MAO-B activity; Selectivity: SI >5.9 vs. SI = 1.55 |
| Conditions | In vitro enzymatic assays using human recombinant MAO-B and MAO-A expressed in insect cell membranes; substrate: kynuramine; detection: conversion to 4-hydroxyquinoline |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting MAO-B (e.g., Parkinson's disease), this compound provides a distinct selectivity baseline that optimized lead compounds may lack, enabling orthogonal SAR exploration.
- [1] BindingDB. (n.d.). BDBM50450820 (CHEMBL4210376). Retrieved April 22, 2026, from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450820 View Source
- [2] Elkaeed, E. B., et al. (2024). Challenging the anticolorectal cancer capacity of quinoxaline-based scaffold via triazole ligation unveiled new efficient dual VEGFR-2/MAO-B inhibitors. Bioorganic Chemistry, 143, 106958. View Source
